molecular formula C16H13N3O B11025609 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one

4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B11025609
M. Wt: 263.29 g/mol
InChI Key: LVGOOYNXKOWFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the reaction of 1,2-diaminoimidazole with N-arylmaleimides. The reaction conditions can vary, but it has been shown that different conditions can lead to the formation of either 10-amino-N-aryl-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamides or their deamination products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets, such as the CRF1 receptor. By binding to this receptor, the compound can modulate the receptor’s activity, potentially leading to therapeutic effects in conditions related to stress and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one apart is its specific substitution pattern, which can influence its biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C16H13N3O/c20-15-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)17-16(19)18-15/h1-9,14H,10H2,(H,17,18,20)

InChI Key

LVGOOYNXKOWFLW-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.